molecular formula C13H7F2NO4 B6399918 3-(3,5-Difluorophenyl)-5-nitrobenzoic acid CAS No. 1261906-17-5

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6399918
CAS No.: 1261906-17-5
M. Wt: 279.19 g/mol
InChI Key: DUBAMJGACXKHTI-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid is an organic compound that features both fluorine and nitro functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the chemical properties of the compound, making it more resistant to metabolic degradation and enhancing its binding affinity to biological targets.

Properties

IUPAC Name

3-(3,5-difluorophenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBAMJGACXKHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689644
Record name 3',5'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-17-5
Record name 3',5'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)-5-nitrobenzoic acid typically involves multiple steps:

    Coupling Reaction: The 3,5-difluorobenzoic acid can be coupled with a suitable phenyl derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-(3,5-Difluorophenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less common.

Scientific Research Applications

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers with enhanced thermal stability.

    Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, providing insights into drug metabolism and toxicity.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, inhibiting their activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound, making it a potent inhibitor or activator of its target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and biological activity.

    3,5-Difluorophenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.

Uniqueness

3-(3,5-Difluorophenyl)-5-nitrobenzoic acid is unique due to the combination of fluorine and nitro groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

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